

# A Preclinical Head-to-Head: Comparing CDK7 Inhibitors SHR5428 and SY-1365

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR5428   |           |
| Cat. No.:            | B12394268 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target due to its dual role in regulating the cell cycle and transcription.[1][2] Two promising small molecule inhibitors, **SHR5428** and SY-1365, have shown significant preclinical activity. This guide provides an objective comparison of their preclinical data, presenting key quantitative findings in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

At a Glance: Key Compound Characteristics

| Feature              | SHR5428                                     | SY-1365 (Mevociclib)                |  |
|----------------------|---------------------------------------------|-------------------------------------|--|
| Target               | Cyclin-Dependent Kinase 7 (CDK7)            | Cyclin-Dependent Kinase 7<br>(CDK7) |  |
| Binding Mechanism    | Noncovalent[3]                              | Covalent[4]                         |  |
| Administration Route | Oral[3]                                     | Intravenous[5]                      |  |
| Developer            | Shanghai Hengrui<br>Pharmaceutical Co. Ltd. | Syros Pharmaceuticals               |  |

# In Vitro Efficacy: Potency and Cellular Activity



Both **SHR5428** and SY-1365 have demonstrated potent inhibition of CDK7 enzymatic activity and significant anti-proliferative effects in various cancer cell lines.

**Table 1: In Vitro Potency and Selectivity** 

| Parameter                  | SHR5428                                                      | SY-1365 (Mevociclib)         |
|----------------------------|--------------------------------------------------------------|------------------------------|
| CDK7 IC50                  | 2.3 nM[3]                                                    | ~20 nM                       |
| CDK7 K <sub>i</sub>        | Not Reported                                                 | 17.4 nM[6]                   |
| Cellular IC50 (MDA-MB-468) | 6.6 nM[3]                                                    | Not Reported                 |
| Selectivity Profile        | Highly selective over CDK1, CDK2, CDK4, CDK6, CDK9, CDK12[3] | Selective over CDK2 and CDK9 |

**Table 2: Cellular Activity in Cancer Cell Lines** 

| Cell Line                       | Cancer Type                      | SHR5428 IC50 | SY-1365 EC <sub>50</sub> |  |
|---------------------------------|----------------------------------|--------------|--------------------------|--|
| MDA-MB-468                      | Triple-Negative Breast<br>Cancer | 6.6 nM[3]    | Low nM[4]                |  |
| HCC70                           | Triple-Negative Breast<br>Cancer | Not Reported | Not Reported             |  |
| Ovarian Cancer Cell<br>Lines    | Ovarian Cancer                   | Not Reported | Low nM[4]                |  |
| Colorectal Cancer Cell<br>Lines | Colorectal Cancer                | Not Reported | Low nM[4]                |  |
| Lung Cancer Cell<br>Lines       | Lung Cancer                      | Not Reported | Low nM[4]                |  |

# In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of both compounds.



Table 3: In Vivo Efficacy in Xenograft Models

| Model                        | Compound Dosing |                        | Tumor Growth<br>Inhibition (TGI)                                           | Reference |
|------------------------------|-----------------|------------------------|----------------------------------------------------------------------------|-----------|
| HCC70<br>Xenograft           | SHR5428         | 3 mg/kg, p.o.,<br>q.d. |                                                                            | [3]       |
| 10 mg/kg, p.o.,<br>q.d.      | 61%             | [3]                    |                                                                            |           |
| 30 mg/kg, p.o.,<br>q.d.      | 83%             | [3]                    |                                                                            |           |
| TNBC PDX<br>Models           | SY-1365         | Not Specified          | Substantial<br>tumor growth<br>inhibition                                  | [4]       |
| Ovarian Cancer<br>PDX Models | SY-1365         | Not Specified          | Tumor growth inhibition in 10 of 17 models, including complete regressions | [7]       |

### **Pharmacokinetics**

Pharmacokinetic profiles are crucial for determining the clinical potential of drug candidates. Data for **SHR5428** is available across multiple species.

**Table 4: Pharmacokinetic Parameters of SHR5428** 

| Species | Dose<br>(p.o.) | C <sub>max</sub><br>(ng/mL) | AUC<br>(ng·h/mL) | t <sub>1</sub> / <sub>2</sub> (h) | F (%) | Referenc<br>e |
|---------|----------------|-----------------------------|------------------|-----------------------------------|-------|---------------|
| Mouse   | 2 mg/kg        | 116                         | 139              | 0.7                               | 32    | [2]           |
| Rat     | 2 mg/kg        | 120                         | 556              | 2.6                               | 44    | [2]           |
| Dog     | 2 mg/kg        | 543                         | 4101             | 4.9                               | 92    | [2]           |



No publicly available pharmacokinetic data for SY-1365 was found in the searched resources.

# **Mechanism of Action: The CDK7 Signaling Pathway**

CDK7 plays a crucial dual role in cellular function by regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of transcription.[8][9] Inhibition of CDK7 by **SHR5428** and SY-1365 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.



Click to download full resolution via product page

Caption: Dual inhibitory role of **SHR5428** and SY-1365 on the CDK7 signaling pathway.

# **Experimental Protocols**



Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following sections provide representative methodologies for key assays used in the evaluation of **SHR5428** and SY-1365.

## **In Vitro Kinase Assay**

This assay is used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound against a specific kinase.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 6. Syros Pharma Presents New Preclinical Data At AACR Showing Anti-Tumor Activity Of SY-1365, Its First-In-Class Selective CDK7 Inhibitor, In Multiple Difficult-To-Treat Solid Tumors - BioSpace [biospace.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [A Preclinical Head-to-Head: Comparing CDK7 Inhibitors SHR5428 and SY-1365]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-vs-sy-1365-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com